molecular formula C15H18ClNO5S2 B2620743 2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol CAS No. 2034366-73-7

2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol

Cat. No.: B2620743
CAS No.: 2034366-73-7
M. Wt: 391.88
InChI Key: APBWRWMMDXKWIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol typically involves multiple steps, starting with the preparation of the core aromatic and heterocyclic components. The process may include:

    Nitration and Reduction: The initial aromatic compound undergoes nitration followed by reduction to introduce amino groups.

    Sulfonation: The amino group is then sulfonated to form the sulfonamide.

    Etherification: The thiophene ring is introduced through an etherification reaction, where the thiophen-3-yl group is attached to the ethan-1-ol backbone.

    Chlorination and Methoxylation: The final steps involve chlorination and methoxylation to achieve the desired functional groups on the benzene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit or activate specific biological pathways. The thiophene ring may also play a role in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds share the chloro-substituted aromatic ring but lack the sulfonamide and thiophene groups.

    Sulfonamides: Compounds with similar sulfonamide groups but different aromatic or heterocyclic structures.

    Thiophene Derivatives: Compounds containing the thiophene ring but with different substituents.

Uniqueness

2-[2-(5-chloro-2-methoxybenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol is unique due to its combination of a chloro-substituted aromatic ring, a sulfonamide group, and a thiophene ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

IUPAC Name

5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO5S2/c1-21-13-3-2-12(16)8-15(13)24(19,20)17-9-14(22-6-5-18)11-4-7-23-10-11/h2-4,7-8,10,14,17-18H,5-6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APBWRWMMDXKWIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.